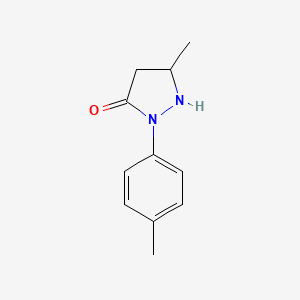

5-methyl-2-(p-tolyl)pyrazolidin-3-one

Description

Properties

CAS No. |

17028-79-4 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-methyl-2-(4-methylphenyl)pyrazolidin-3-one |

InChI |

InChI=1S/C11H14N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6,9,12H,7H2,1-2H3 |

InChI Key |

DXDAGBMONVPBPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)N(N1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

This method, adapted from Patent EP0054002B1, involves cyclizing β-hydroxypropionic acid hydrazides under acidic conditions. The target compound is synthesized via a one-pot reaction between p-tolylhydrazine and 2-methyl-3-hydroxypropanoic acid. The hydrazide intermediate forms spontaneously and undergoes intramolecular cyclization upon heating with p-toluenesulfonic acid (PTSA) as a catalyst.

Key Steps:

-

Hydrazide Formation :

-

Cyclization :

Acid-catalyzed dehydration yields the pyrazolidin-3-one ring.

Optimization and Yield

Table 1: Cyclization Conditions and Outcomes

| Starting Acid | Catalyst | Temp (°C) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Methyl-3-hydroxypropanoic acid | PTSA | 130 | 61 | 114–120 |

Diazotization and Condensation Route

Synthetic Pathway

Based on Patent RU2075476C1, this method begins with diazotization of p-toluidine to generate p-tolyldiazonium chloride, followed by reduction and condensation with acetoacetic acid amide.

Key Steps:

Critical Parameters

-

pH Control : Maintaining pH 1.5 during condensation prevents byproduct formation.

-

Molar Ratios : 0.93 mol acetoacetic acid amide per mole p-toluidine.

-

Yield : Unreported for the target compound but yields 1-(4'-tolyl)-3-methyl-5-pyrazolone at 134°C.

Modular Assembly from Pyrazolidin-3-One Core

Building Block Strategy

As demonstrated in PMC10808958, pyrazolidin-3-one analogs are synthesized from four modules: core, alkyl chain, linker, and amino acid. For 5-methyl-2-(p-tolyl)pyrazolidin-3-one:

Reaction Conditions

Table 2: Alkylation Efficiency with Different Electrophiles

N-Acylation of Preformed Pyrazolidin-3-Ones

Methodology

From RSC Supplement, N(2)-acylation of pyrazolidin-3-ones with acyl chlorides offers a route to diversify substituents. For the target compound:

-

Lithiation : Deprotonation at N(2) using n-BuLi at –78°C.

-

Acylation : Reaction with p-tolylacetyl chloride.

Challenges and Solutions

-

Low-Temperature Requirement : Prevents side reactions at –78°C.

-

Workup : Quenching with NH₄Cl and purification via chromatography.

Comparative Analysis of Methods

Efficiency and Scalability

-

Cyclization (Method 1) : High yield (61%) but requires precise pH and temperature control.

-

Modular Assembly (Method 3) : Flexible for derivative synthesis but involves multi-step protocols.

-

N-Acylation (Method 4) : Rapid functionalization but necessitates cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of the compound can yield pyrazolidine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of pyrazolidinone derivatives with various functional groups.

Reduction: Formation of pyrazolidine derivatives.

Substitution: Formation of substituted pyrazolidinone derivatives with different alkyl or acyl groups.

Scientific Research Applications

5-Methyl-2-(p-tolyl)pyrazolidin-3-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-(p-tolyl)pyrazolidin-3-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazolidinone ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The presence of the p-tolyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Impact of Aryl Substituents on TNF-α Inhibitory Activity

| Compound | Substituent | Relative Activity (%) |

|---|---|---|

| 5-methyl-2-(p-tolyl)pyrazolidin-3-one | 4-methyl | 100 (reference) |

| 40c | 4-chloro | 32 |

| 40d | 4-bromo | 28 |

| 40e | 4-methoxy | 15 |

Core Modifications: Pyrazolidin-3-one vs. Pyrazole/Isoxazole Derivatives

Replacing the pyrazolidin-3-one core with pyrazole or isoxazole rings drastically alters activity. For instance, compounds with a 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine group (e.g., 40a) exhibit strong TNF-α inhibition, whereas substituting this with 5-tert-butylisoxazol-3-amine (39h) reduces potency by over 70% . This highlights the pyrazolidin-3-one core’s unique ability to stabilize bioactive conformations.

Comparison with mGluR5 Modulators

Hoffmann-La Roche’s mGluR5-positive allosteric modulators, such as 1-ethyl-5,5-dimethyl-2-(5-phenylethynyl-pyridin-2-yl)-pyrazolidin-3-one, feature ethynyl-linked aromatic groups at position 2. In contrast, 5-methyl-2-(p-tolyl)pyrazolidin-3-one lacks this extended conjugation, suggesting divergent binding mechanisms. However, both classes retain the pyrazolidin-3-one core, indicating its broad utility in receptor modulation .

Table 2: Structural Features of mGluR5 Modulators vs. Target Compound

Q & A

Basic: What are the standard synthetic routes for 5-methyl-2-(p-tolyl)pyrazolidin-3-one, and how are reaction conditions optimized?

Answer:

The synthesis typically involves condensation reactions between pyrazolone precursors and substituted aldehydes. For example, 5-methyl-2,4-dihydro-3H-pyrazol-3-one reacts with p-tolualdehyde under reflux in ethanol, using diethanolamine as a catalyst. Optimization studies (e.g., varying catalysts like ionic liquids or nanoparticles and solvents such as ethanol or water) are conducted to improve yield and selectivity. Reaction parameters (temperature, molar ratios) are systematically tested, and outcomes are analyzed via TLC or HPLC . A similar protocol for pyrazolone derivatives involves phenylhydrazine and ethyl acetoacetate with acetic acid, followed by recrystallization .

Basic: How is the purity of 5-methyl-2-(p-tolyl)pyrazolidin-3-one typically assessed in laboratory settings?

Answer:

Purity is commonly determined using thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1, v/v/v), visualized via iodine vapor. Recrystallization in ethanol or ethanol-DMF mixtures removes impurities. Advanced labs may employ HPLC or NMR to confirm structural integrity and quantify residual solvents .

Advanced: What methodologies are employed to evaluate the biological activity of pyrazolidinone derivatives, and how do structural modifications influence efficacy?

Answer:

Biological activity is assessed through in vitro assays (e.g., antimicrobial susceptibility testing) and computational docking studies. For example, pyrazolidinone derivatives are screened against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) values reported. Substituent effects (e.g., electron-withdrawing groups on the aryl ring) are analyzed for enhanced activity. Molecular docking against enzyme targets (e.g., bacterial topoisomerases) predicts binding interactions, guiding structural optimization .

Advanced: How can computational approaches like molecular docking be utilized to predict the interaction of 5-methyl-2-(p-tolyl)pyrazolidin-3-one with biological targets?

Answer:

Docking software (e.g., AutoDock Vina) models the compound’s 3D structure against protein targets (e.g., viral proteases or bacterial enzymes). Key parameters include binding energy, hydrogen bonding, and hydrophobic interactions. For pyrazolidinones, modifications to the p-tolyl group or pyrazolidinone core are simulated to enhance affinity. Validation involves comparing computational results with experimental IC50 values .

Advanced: What strategies are recommended for resolving contradictory data in the synthesis and characterization of pyrazolidinone derivatives?

Answer:

Contradictions in yield or purity often arise from catalyst efficiency or solvent polarity. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagent grades) is critical. Cross-validation using multiple analytical techniques (e.g., IR, NMR, mass spectrometry) ensures structural consistency. For example, discrepancies in melting points may indicate polymorphic forms, requiring X-ray crystallography for resolution .

Basic: What spectroscopic techniques are most effective for characterizing the structure of 5-methyl-2-(p-tolyl)pyrazolidin-3-one?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrazolidinone ring).

- ¹H/¹³C NMR : Assigns protons (e.g., methyl groups at δ ~2.3 ppm) and carbons, confirming substitution patterns.

- Mass Spectrometry (MS) : Verifies molecular weight via [M+H]⁺ or [M+Na]⁺ peaks. High-resolution MS (HRMS) differentiates isomers .

Advanced: What are the current challenges in assessing the ecological and toxicological profiles of pyrazolidinone compounds?

Answer:

Limited ecotoxicological data (e.g., biodegradability, bioaccumulation) exist for pyrazolidinones. In silico tools like QSAR models predict toxicity but require experimental validation. Acute/chronic toxicity studies (e.g., OECD guidelines) are needed, as current safety data sheets often lack this information .

Advanced: How do different catalysts influence the yield and reaction kinetics in the synthesis of pyrazolidinone derivatives?

Answer:

Catalysts like diethanolamine or nanoparticles (e.g., TiO₂) alter reaction rates by stabilizing intermediates. For instance, ionic liquids improve regioselectivity in cyclocondensation reactions. Kinetic studies (e.g., monitoring via FT-IR or GC) reveal activation energies, guiding catalyst selection. Comparative studies show diethanolamine in ethanol achieves ~75% yield, while nanoparticle catalysts may reduce reaction time by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.